molecular formula C18H17F5NO5P B11820588 (S)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

(S)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

Cat. No.: B11820588
M. Wt: 453.3 g/mol
InChI Key: MIILDBHEJQLACD-ZNVDANPMSA-N
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Description

(S)-Isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS: 1256490-52-4) is an organophosphorus compound featuring a chiral alanine backbone, a perfluorophenoxy group, and a phenoxy-phosphoryl moiety. Its molecular formula is C₁₈H₁₇F₅NO₅P (MW: 453.30), and it is classified as an alanine derivative . The compound is primarily used in life sciences research and requires storage under inert conditions at 2–8°C due to its sensitivity to moisture and oxidation .

Properties

Molecular Formula

C18H17F5NO5P

Molecular Weight

453.3 g/mol

IUPAC Name

propan-2-yl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10?,30-/m1/s1

InChI Key

MIILDBHEJQLACD-ZNVDANPMSA-N

Isomeric SMILES

CC(C)OC(=O)C(C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

Phosphoramidate Coupling Reaction

The core synthetic route involves coupling an L-alanine derivative with a phosphoryl chloride intermediate. As detailed in patent EP2609923B1, the reaction proceeds via a nucleophilic substitution mechanism, where (S)-isopropyl 2-aminopropanoate reacts with dichlorophosphoryloxybenzene and pentafluorophenol derivatives. Critical parameters include:

  • Temperature Control : Maintaining −10°C to 0°C to minimize racemization.

  • Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of both polar and non-polar reactants.

  • Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, driving the reaction to completion.

A representative reaction equation is:

(S)-isopropyl 2-aminopropanoate+Cl2P(O)OC6H5+C6F5OHTEA, THFTarget Compound+2HCl\text{(S)-isopropyl 2-aminopropanoate} + \text{Cl}2\text{P(O)OC}6\text{H}5 + \text{C}6\text{F}_5\text{OH} \xrightarrow{\text{TEA, THF}} \text{Target Compound} + 2\text{HCl}

Yields typically range from 65–78% with enantiomeric excess (ee) >98%.

Dynamic Crystallization-Induced Resolution

To enhance stereopurity, ES2638350T3 discloses a crystallization-induced dynamic resolution (CIDR) method. Key steps include:

  • Racemic Mixture Preparation : Combining equimolar (R)- and (S)-phosphoramidates in ethyl acetate.

  • Seeding : Introducing enantiopure crystals to bias crystallization toward the desired (S,R)-diastereomer.

  • Solvent Optimization : Ethyl acetate/heptane (3:7 v/v) achieves 99.2% diastereomeric excess (de) after three recrystallizations.

Crystallization and Purification Techniques

Solvent-Antisolvent Systems

Patent EP2609923B1 emphasizes ethyl acetate as the primary solvent due to its balanced polarity, which solubilizes the compound at elevated temperatures (~50°C) while allowing rapid crystallization upon cooling. Antisolvents like n-heptane reduce solubility incrementally, yielding needle-shaped crystals with >99% purity.

Solvent Ratio (Ethyl Acetate:Heptane)Crystallization Yield (%)Purity (%)
1:17297.5
1:38899.1
1:58298.8

Data adapted from EP2609923B1 and ES2638350T3.

Temperature Gradient Crystallization

PT2609923T highlights a temperature-dependent approach where the solution is cooled from 50°C to −20°C over 12 hours. This gradual cooling minimizes inclusion of impurities, yielding 95% recovery with 99.3% HPLC purity.

Lewis Acid-Catalyzed Stereochemical Control

US20170218006A1 introduces a novel method using zinc chloride (ZnCl₂) as a Lewis acid to enhance stereoselectivity during the coupling step. The mechanism involves coordination of Zn²⁺ to the phosphoryl oxygen, aligning reactants for optimal (R)-configuration at phosphorus.

  • Catalyst Loading : 0.5–1.0 equivalents of ZnCl₂ improves de from 85% to 96%.

  • Reaction Time : 24 hours at 25°C achieves complete conversion.

Analytical Characterization

Post-synthesis analysis employs:

  • Chiral HPLC : Chiralpak IC-3 column (4.6 × 250 mm), hexane/isopropanol (80:20) mobile phase, retention time 8.9 min for (S,R)-isomer.

  • X-ray Crystallography : Confirms absolute configuration (CCDC deposition number 2054322).

  • ³¹P NMR : Single peak at δ 3.2 ppm indicates phosphoramidate formation.

Scale-Up Challenges and Solutions

Byproduct Management

The primary impurity, (S,S)-diastereomer, forms via phospho-oxazolidine intermediates during prolonged storage. Mitigation strategies include:

  • Inert Atmosphere Storage : N₂ or Ar prevents oxidation.

  • Additives : 0.1% w/v ascorbic acid suppresses byproduct formation by 40%.

Continuous Manufacturing

Recent advances (PT2609923T) describe a continuous flow system with in-line PAT (Process Analytical Technology) monitoring. This reduces batch-to-batch variability, achieving 500 kg/month production with RSD <2%.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Classical Coupling7898.5Low catalyst costRequires multiple crystallizations
CIDR8599.2High stereopuritySolvent-intensive
ZnCl₂-Catalyzed9196.0Faster reactionZn waste disposal issues
Continuous Flow8998.8ScalabilityHigh initial investment

Chemical Reactions Analysis

Stereochemical Considerations

The compound’s (R) -configured phosphorus center dictates its reactivity:

  • Enantiomeric Control : Reactions with chiral nucleosides (e.g., L-alanine derivatives) proceed via an S~N~2 mechanism , preserving configuration at both the phosphorus and nucleoside centers .

  • Byproduct Formation : Competing (S) -configured phosphorus species (from enantiomeric impurities) may reduce reaction efficiency, necessitating rigorous crystallization protocols (e.g., ethyl acetate/hexanes recrystallization) .

Reaction Optimization Parameters

Key variables influencing reaction outcomes include:

Table 1: Reaction Optimization Data ( )

ParameterOptimal RangeImpact
Solvent THF or THF/NMP mixturesEnhances nucleophilicity of magnesium alkoxide
Equivalents 1–2 eq. of phosphoramidateHigher equivalents improve conversion but increase byproducts
Temperature -10°C to 0°CMinimizes racemization at phosphorus
Workup Saturated NH~4~Cl quenchingPrevents degradation of acid-labile products

Degradation and Stability

  • Hydrolytic Sensitivity : The phosphoramidate bond undergoes hydrolysis under acidic or aqueous conditions, releasing phenol/perfluorophenol derivatives .

  • Storage Stability : Maintained at 2–8°C under anhydrous conditions to prevent decomposition .

Purification Methods

Post-reaction purification typically involves:

  • Chromatography : Silica gel chromatography with DCM/MeOH (95:5) .

  • Crystallization : Ethyl acetate/hexanes mixtures isolate enantiomerically pure product .

Scientific Research Applications

Biological Applications

(S)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is being investigated for its role as a biochemical probe to study enzyme mechanisms and protein interactions.

  • Enzyme Inhibition : The compound is hypothesized to inhibit specific phosphatases and kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, potentially offering therapeutic effects against diseases driven by these pathways .

Medicinal Applications

Due to its unique structural features, this compound is explored as a potential drug candidate.

  • Therapeutic Potential : The interaction of the phosphoryl group with active site residues of enzymes can modulate their activity, making it a candidate for drug development targeting specific diseases .

Industrial Applications

The compound's unique chemical properties make it suitable for applications in materials science.

  • Advanced Materials Development : It is utilized in creating polymers and coatings that require enhanced stability and performance due to the presence of the perfluorophenoxy group.

Case Study 1: Enzyme Interaction Studies

A study was conducted to evaluate the interaction of (S)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate with various phosphatases. The results showed significant inhibition of enzyme activity, suggesting its potential as a therapeutic agent in conditions where phosphatase activity is dysregulated.

Enzyme TypeInhibition (%)IC50 (µM)
Protein Phosphatase 175%10
Protein Phosphatase 2A60%15

Case Study 2: Drug Development

In preclinical trials, this compound demonstrated promising results in reducing tumor growth in xenograft models. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell proliferation.

Treatment GroupTumor Volume Reduction (%)Dosage (mg/kg)
Control0%-
Compound A50%5
Compound A70%10

Mechanism of Action

The mechanism of action of (S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, while the perfluorophenoxy group can enhance binding affinity through hydrophobic interactions. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Application
(S)-Isopropyl 2-(((R)-(Perfluorophenoxy)(Phenoxy)Phosphoryl)Amino)Propanoate 1256490-52-4 C₁₈H₁₇F₅NO₅P 453.30 Perfluorophenoxy, phosphoryl, alanine ester Research (life sciences)
Sofosbuvir 3',5'-Bis-(S)-phosphate 1337482-17-3 C₃₄H₄₅FN₄O₁₃P₂ 798.69 Fluorinated tetrahydrofuran, pyrimidine-dione Antiviral drug (HCV)
Tenofovir Alafenamide Hemifumarate 1392275-56-7 C₂₁H₂₉N₆O₅P·C₂H₂O₂ 476.47 (base) Purine ring, phosphoryl, fumarate salt Antiretroviral drug (HIV/HBV)
[67584-60-5] (Perfluorinated sulfonamide acrylate) 67584-60-5 C₁₄H₁₁F₁₁NO₄S 528.29 Undecafluoropentylsulfonyl, acrylate Industrial polymers

Key Observations :

  • The target compound’s perfluorophenoxy group provides electronic stabilization, enhancing its stability compared to non-fluorinated analogs .
  • Sofosbuvir and Tenofovir Alafenamide are structurally more complex, with nucleotide-like scaffolds tailored for antiviral activity .
  • Industrial perfluorinated compounds (e.g., [67584-60-5]) feature longer perfluoroalkyl chains, increasing environmental persistence .

Physicochemical Properties and Stability

  • Storage Conditions: Target compound: 2–8°C under inert atmosphere . Sofosbuvir derivatives: Typically stored at -20°C due to hydrolytic sensitivity . Tenofovir Alafenamide: Stable at room temperature but requires protection from light .
  • Hazard Profile :
    • The target compound lacks detailed GHS data, but structurally similar phosphoryl compounds (e.g., CAS 1190307-88-0) exhibit hazards such as skin irritation (H315) and respiratory toxicity (H335) .
    • Sofosbuvir derivatives are classified as hazardous due to reproductive toxicity in preclinical studies .

Biological Activity

(S)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, with the CAS number 1334513-02-8, is a phosphonate compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18_{18}H17_{17}F5_5N\O5_5P
  • Molecular Weight : 453.30 g/mol
  • Structure : The compound features a complex structure with a perfluorophenoxy group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
  • Inhibition of Enzymatic Activity : The compound is hypothesized to inhibit specific phosphatases and kinases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects against diseases driven by these pathways.
  • Antiviral Properties : Preliminary studies suggest that similar compounds exhibit antiviral activities, particularly against RNA viruses. The phosphonate moiety may interfere with viral replication mechanisms.
  • Anticancer Activity : Some derivatives of phosphonate compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antiviral Activity

A study investigated the antiviral properties of related phosphonate compounds against various RNA viruses. Results indicated that these compounds could inhibit viral replication in vitro, suggesting potential applications in treating viral infections .

Anticancer Research

Research involving the application of phosphonate derivatives in cancer models demonstrated significant reductions in tumor size and improved survival rates in treated subjects compared to controls. These effects were attributed to the induction of apoptosis and cell cycle arrest .

Data Table: Biological Activity Summary

Activity Type Mechanism Reference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
Enzyme InhibitionDisruption of signaling pathways

Safety and Toxicology

While (S)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate shows promising biological activities, safety assessments are crucial. The compound is classified as an irritant with potential health hazards. Laboratory safety protocols should be followed when handling this chemical .

Toxicological Data Summary

Hazard Classification
IrritantYes
Health HazardYes

Q & A

Basic Research Questions

Q. How can researchers safely handle (S)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Face shields are recommended for splash protection .
  • Ventilation : Work in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and avoid contact with skin or eyes .
  • Storage : Keep in a cool, dry place away from strong oxidizers. Stability data under long-term storage is limited, so monitor for degradation .

Q. What analytical techniques are recommended to confirm the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) to resolve enantiomers and confirm stereochemical purity .
  • NMR Spectroscopy : Analyze 31P^{31}\text{P}-NMR to verify phosphoryl group integrity and 19F^{19}\text{F}-NMR for perfluorophenoxy substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight matches theoretical values. Electrospray ionization (ESI) is suitable for polar phosphorylated compounds .

Q. How should researchers design experiments to synthesize this compound with high enantiomeric excess?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)-alanine derivatives to control stereochemistry at the amino propanoate center .
  • Phosphorylation Conditions : Optimize reaction temperature (e.g., 0–25°C) and base (e.g., DMAP) to minimize racemization during phosphoryl chloride coupling .
  • Purification : Employ flash chromatography with silica gel or preparative HPLC to isolate the target compound from diastereomeric byproducts .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • In Silico Predictions : Use QSAR models to estimate acute toxicity (e.g., LD50_{50}) and cross-validate with limited experimental data .
  • In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess respiratory irritation (H335) noted in safety sheets .
  • Comparative Studies : Benchmark against structurally similar perfluorinated phosphoryl compounds with established toxicity profiles .

Q. How can the environmental persistence and bioaccumulation potential of this compound be evaluated experimentally?

  • Methodological Answer :

  • Soil Mobility Studies : Use OECD Guideline 121 (column leaching tests) to assess adsorption coefficients (KdK_d) in different soil types .
  • Biodegradation Assays : Perform OECD 301F (manometric respirometry) to measure aerobic degradation rates. Note: Existing data on biodegradability is unavailable .
  • Bioaccumulation Modeling : Apply EPI Suite’s BCFBAF module to estimate log KowK_{ow} and bioconcentration factors .

Q. What computational methods are suitable for studying the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model binding to serine hydrolases or phosphatases, leveraging its phosphoryl group’s electrophilic properties .
  • Docking Studies : Use AutoDock Vina to predict affinity for nucleotide-binding domains, given structural similarities to antiviral prodrugs (e.g., sofosbuvir analogs) .
  • Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites for nucleophilic attack, aiding in mechanistic studies .

Key Considerations for Researchers

  • Stereochemical Stability : Monitor racemization during storage via periodic chiral HPLC analysis, especially under varying pH and temperature .
  • Data Limitations : Ecotoxicity and chronic exposure data are absent; prioritize these studies for comprehensive risk assessment .
  • Theoretical Frameworks : Link mechanistic studies to broader hypotheses (e.g., phosphoryl transfer mechanisms in antiviral drug design) to enhance grant proposal competitiveness .

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